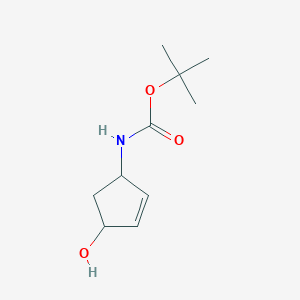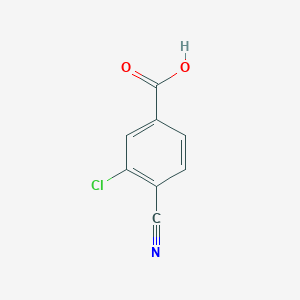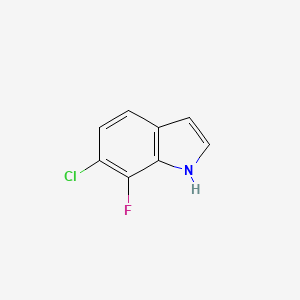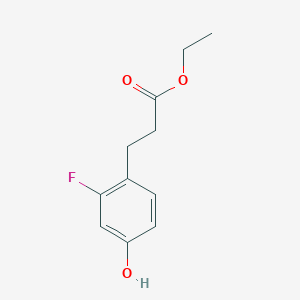
3-(2-氟-4-羟基苯基)丙酸乙酯
描述
Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C11H13FO3 . It is also known as Benzenepropanoic acid, 2-fluoro-4-hydroxy-, ethyl ester, and 3-(2-Fluoro-4-hydroxyphenyl)-propionic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate has a molecular weight of 212.22 . Other physical and chemical properties such as boiling point, melting point, and solubility can be determined through experimental measurements .科学研究应用
过氧化物酶介导反应的荧光发生底物
- 3-(2-氟-4-羟基苯基)丙酸乙酯衍生物已被确定为辣根过氧化物酶介导的过氧化氢反应的优良荧光发生底物。这一发现促进了快速且灵敏的过氧化氢和过氧化物酶活性荧光测定法的开发 (Zaitsu & Ohkura, 1980)。
药物化合物中的多态性
- 该化合物已用于药物化合物中多态性的研究。研究重点在于了解该化合物的不同多态形式,使用光谱学和衍射法等技术来表征它们的结构和物理性质 (Vogt et al., 2013)。
共聚物合成
- 3-(2-氟-4-羟基苯基)丙酸乙酯已被纳入新型共聚物中。这些研究重点是合成和表征共聚物,其中包括该化合物作为聚合物基质的一部分。这些共聚物在材料科学和工程等各个领域都有应用 (Kharas et al., 2016)。
提高聚合物太阳能电池的性能
- 对聚合物太阳能电池性能的改进的研究利用了 3-(2-氟-4-羟基苯基)丙酸乙酯的衍生物。该研究重点关注这些化合物如何影响太阳能电池中的电荷传输速率、收集速率和复合减少 (Huang et al., 2015)。
非氢键类型相互作用
- 研究还探索了涉及 3-(2-氟-4-羟基苯基)丙酸乙酯的独特的非氢键类型相互作用。这项研究在晶体工程和分子相互作用领域具有重要意义 (Zhang et al., 2012)。
苯并恶嗪合成中的苯乙酸
- 苯乙酸,一种与 3-(2-氟-4-羟基苯基)丙酸乙酯相关的化合物,已被研究其在增强苯并恶嗪形成中分子反应性方面的作用。这项研究在材料科学中尤为重要,因为它可以开发出新的可持续材料 (Trejo-Machin et al., 2017)。
生物有机化学中的不对称还原
- 在生物有机化学领域,3-(2-氟-4-羟基苯基)丙酸乙酯已用于专注于酯的不对称还原的研究中,特别是研究各种真菌物种的酶活性选择性 (Salvi & Chattopadhyay, 2006)。
安全和危害
属性
IUPAC Name |
ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7,13H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUFSWWLZLUAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

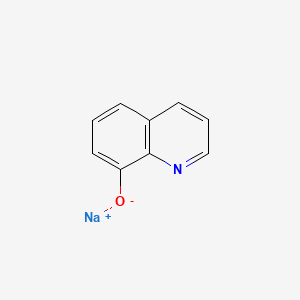
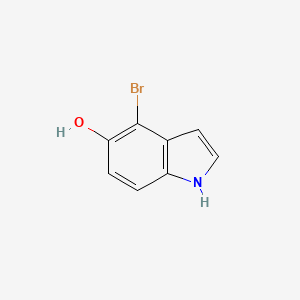
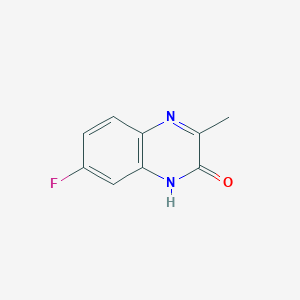
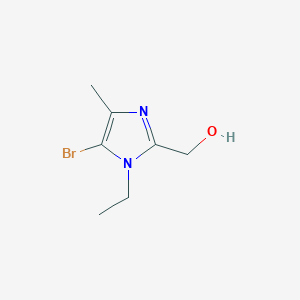
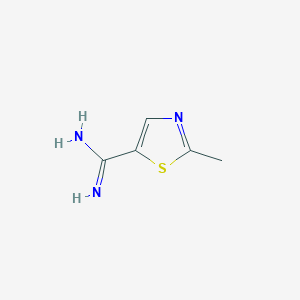

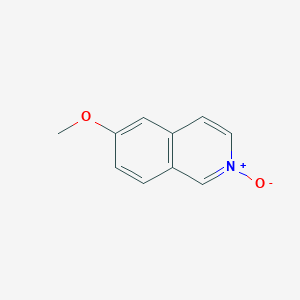
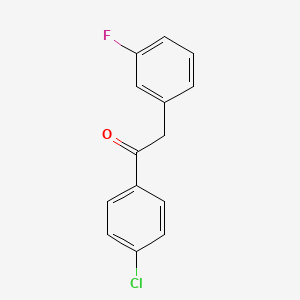
![8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1648501.png)

![1H-Pyrrolo[2,3-B]pyridine, 2-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1648505.png)
